molecular formula C9H6BrNO2S B14062189 Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14062189
M. Wt: 272.12 g/mol
InChI Key: PVAUCBWCVVKBMT-UHFFFAOYSA-N
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Description

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor in drug discovery programs.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Methyl thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 4-bromothiophene-2-carboxylate

Uniqueness

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is unique due to its bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a diverse array of derivatives, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

PVAUCBWCVVKBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2S1)Br

Origin of Product

United States

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